Product packaging for alpha-D-Glucosamine hydrochloride(Cat. No.:)

alpha-D-Glucosamine hydrochloride

Cat. No.: B8806380
M. Wt: 215.63 g/mol
InChI Key: QKPLRMLTKYXDST-WQIPCXMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-Glucosamine hydrochloride is an amino-monosaccharide that serves as a fundamental building block for glycosaminoglycans and proteoglycans, which are essential structural components of articular cartilage . This makes it a critical compound for in vitro research focused on joint health, cartilage matrix biochemistry, and the pathophysiology of osteoarthritis . Researchers utilize this compound to investigate its chondroprotective mechanisms, which include reducing the expression of key inflammatory cytokines such as IL-6 and TNF-α, and modulating the activity of matrix-degrading enzymes like MMP-3 . Studies conducted in models of knee osteoarthritis have demonstrated that glucosamine hydrochloride can significantly reduce the levels of joint injury markers, including COMP, CS846, and CTX-II, and ameliorate histopathological damage to cartilage tissue . Beyond its role in cartilage research, its well-characterized antioxidant activity in vitro is a significant area of investigation . Glucosamine hydrochloride has been shown to exhibit pronounced superoxide and hydroxyl radical scavenging capabilities, providing a valuable tool for studies exploring cellular oxidative stress pathways . The compound is characterized by its high water solubility and stability, making it suitable for various experimental formulations . This product is provided as a high-purity white crystalline powder to ensure consistent and reliable research outcomes. It is intended For Research Use Only. It is strictly not for use in food, drugs, or household products and is not intended for diagnostic, therapeutic, or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO5 B8806380 alpha-D-Glucosamine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

215.63 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4-,5-,6+;/m1./s1

InChI Key

QKPLRMLTKYXDST-WQIPCXMXSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)O.Cl

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of α D Glucosamine Hydrochloride

Isolation and Hydrolytic Production from Biopolymeric Sources

The most prevalent and economically viable methods for producing α-D-glucosamine hydrochloride involve the breakdown of chitin (B13524) and its derivative, chitosan (B1678972). These biopolymers, found extensively in the exoskeletons of crustaceans and the cell walls of fungi, serve as rich reservoirs for this essential amino sugar. wikipedia.org

Chemical Hydrolysis of Chitin and Chitosan

Acid-catalyzed hydrolysis represents a traditional and widely employed technique for the liberation of glucosamine (B1671600) from chitin and chitosan. This process involves the cleavage of both the β-(1,4)-glycosidic linkages that form the polysaccharide backbone and the N-acetyl groups of the N-acetyl-D-glucosamine monomeric units. researchgate.netacs.org

Concentrated hydrochloric acid (HCl) is a common reagent for this purpose. researchgate.net Studies have shown that reaction conditions such as acid concentration, temperature, and reaction time significantly influence the yield and purity of the resulting D-glucosamine hydrochloride. For instance, hydrolysis of chitin with 12 M HCl at 80°C for 2 hours has been identified as an optimal condition. icm.edu.pl Another protocol suggests using pre-warmed concentrated HCl at 95°C for approximately 75 minutes. google.com The use of microwave irradiation has been explored to accelerate the hydrolysis process, significantly reducing reaction times compared to conventional heating methods. undip.ac.id For example, a yield of 67.1% was achieved in 25 minutes with microwave assistance, compared to 58.8% in 120 minutes with conventional heating. undip.ac.id

Similarly, chitosan can be effectively hydrolyzed using strong acids. One method involves treating chitosan with concentrated HCl at a ratio of 1:20 (w/v) and heating at 90°C for 75 minutes. cabidigitallibrary.org Following hydrolysis, the product is typically purified through steps involving activated charcoal to remove impurities and crystallization from ethanol (B145695) to obtain pure D-glucosamine hydrochloride crystals. researchgate.netcabidigitallibrary.org

The table below summarizes findings from various studies on the chemical hydrolysis of chitin and chitosan.

Starting MaterialAcidConcentrationTemperature (°C)Time (h)Yield (%)Reference
ChitinHCl12 M802Not specified icm.edu.pl
ChitinHClConcentrated951.2569.69 google.com
ChitinH2SO46 M905Not specified icm.edu.pl
ChitosanHClConcentrated901.25Not specified cabidigitallibrary.org
ChitinHCl8 N95258.8 undip.ac.id
Chitin (Microwave)HCl8 NNot applicable0.4267.1 undip.ac.id

Enzymatic Conversion Approaches from Natural Polymers

Enzymatic hydrolysis presents a milder and more specific alternative to harsh chemical methods for producing glucosamine and its N-acetylated precursor, N-acetyl-D-glucosamine (GlcNAc). nih.govfrontiersin.org This biocatalytic approach avoids the generation of unwanted byproducts and the degradation of the sugar ring that can occur with strong acids. nih.gov

The enzymatic degradation of chitin to GlcNAc is typically accomplished by a synergistic chitinolytic enzyme system. This system includes endochitinases, which randomly cleave the internal glycosidic bonds of the chitin polymer to produce smaller chitooligosaccharides, and exochitinases (or chitobiases), which hydrolyze these oligomers into GlcNAc monomers. frontiersin.orgscialert.net Various microorganisms, including bacteria and fungi, are known to produce these chitinolytic enzymes. frontiersin.orgfrontiersin.orgnih.gov For instance, a chitinase (B1577495) from Aspergillus terreus has been used for the biotransformation of chitinaceous wastes into GlcNAc. nih.gov Similarly, a combination of bacterial chitinases from Serratia marcescens and an insect N-acetyl-D-glucosaminidase has been shown to efficiently produce GlcNAc from fungal mycelia. nih.gov

For the production of D-glucosamine, chitosan is the preferred substrate. The enzymatic hydrolysis of chitosan can be achieved using a combination of α-amylase and glucoamylase. nih.gov In this two-step process, α-amylase first randomly hydrolyzes the β-1,4-linkages in chitosan to yield water-soluble chitooligosaccharides. Subsequently, glucoamylase acts on these oligomers from the non-reducing end to produce glucosamine. nih.gov A study using this method reported a high glucosamine content of 91.3% (w/w) and a yield of 86.2% (w/w). nih.gov Another approach utilizes exo-β-D-glucosaminidase, which specifically cleaves D-glucosamine units from the non-reducing end of the chitosan chain, yielding D-glucosamine as the sole product. daneshyari.comresearchgate.net

The table below highlights key findings in the enzymatic production of glucosamine and its derivatives.

SubstrateEnzyme(s)ProductYieldReference
Chitosanα-amylase and glucoamylaseD-Glucosamine86.2% (w/w) nih.gov
ChitinChitinase from Aspergillus terreusN-acetyl-D-glucosamineUp to 46 mg/ml nih.gov
ChitinChitinase from Aeromonas sp.N-acetyl-D-glucosamine79% scialert.net
ChitosanExo-β-D-glucosaminidase from Penicillium decumbensD-Glucosamine410-546 mM daneshyari.com
ChitosanExochitosanase from Aspergillus fumigatusD-Glucosamine80% nih.gov

Targeted Chemical Synthesis of α-D-Glucosamine Derivatives

α-D-Glucosamine hydrochloride serves as a versatile starting material for the synthesis of a wide range of valuable and complex carbohydrate structures. Its functional groups—the amine and multiple hydroxyls—provide numerous handles for chemical modification.

Synthesis of Deoxyamino Sugar Building Blocks

α-D-Glucosamine hydrochloride is a key precursor for the synthesis of rare deoxyamino sugars, which are important components of bacterial glycoconjugates and hold potential as vaccine candidates. nih.govnih.gov A critical step in these syntheses is the C-6 deoxygenation of the glucosamine scaffold to create 2,6-dideoxy amino sugars like quinovosamine and fucosamine. acs.org

Formation of N-Glucosylamine Derivatives and Schiff Bases

The amino group of glucosamine is a prime site for modification, allowing for the synthesis of various N-acyl and N-alkyl derivatives. N-acylation, the process of adding an acyl group to the nitrogen atom, can be achieved by reacting glucosamine hydrochloride with various acid anhydrides. rsc.orgrsc.org For instance, N-butyryl-D-glucosamine has been synthesized from glucosamine and butyric anhydride. nih.gov The reaction conditions, such as the choice of catalyst (e.g., pyridine), can influence the anomeric configuration of the final product. rsc.orgrsc.org

The amino group can also react with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. For example, glucosamine hydrochloride can react with p-anisaldehyde to protect the amino group, a step often employed in the synthesis of more complex derivatives. rsc.org These Schiff bases can serve as intermediates, which can be further modified or hydrolyzed to regenerate the amino group when needed. acs.org

Bioconjugation Strategies with Other Molecular Entities

The ability to attach glucosamine to other molecules, known as bioconjugation, is crucial for developing targeted therapeutics and biological probes. The functional groups on the glucosamine ring allow for its covalent linkage to a variety of molecular entities, including proteins, lipids, and other small molecules.

For example, glucosamine derivatives can be designed as glycosyl donors for the synthesis of oligosaccharides. nih.gov In one instance, a glucosamine imidate donor was coupled with a galactose acceptor to form a disaccharide, which was then further elaborated into a more complex trisaccharide structure. nih.gov This highlights the role of glucosamine derivatives as building blocks in the modular synthesis of complex glycans. The synthesis of a derivative of tetra-O-acetyl glucosamine containing the non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614) demonstrates the potential for creating glucoconjugates with therapeutic properties. rsc.org This was achieved by first creating a suitable amine-containing glycosyl compound from glucosamine hydrochloride, which was then esterified with ketoprofen. rsc.org These strategies underscore the versatility of α-D-glucosamine hydrochloride as a scaffold for creating novel bioconjugates with diverse applications.

Reductive Transformations and Hydrogenation Products

The reduction of α-D-glucosamine hydrochloride, particularly through catalytic hydrogenation, is a key transformation for producing valuable derivatives like amino alcohols. Research has demonstrated the effective conversion of D-glucosamine hydrochloride to its corresponding hydrogenated product, 2-amino-D-sorbitol, using various catalytic systems.

A notable advancement in this area is the use of multiphase catalytic systems, which offer advantages in catalyst recovery and product separation. acs.orgacs.org In one such system, a commercial 5% Ruthenium-on-carbon (Ru/C) catalyst is employed in a multiphase environment composed of water, isooctane, and an organic liquid like tetrahydrofuran (B95107) (THF). acs.org This setup facilitates the chemoselective hydrogenation of D-glucosamine hydrochloride. acs.org

Under specific conditions, D-glucosamine hydrochloride can be quantitatively converted into 2-amino-D-sorbitol hydrochloride with high yields. acs.orgunive.it For instance, at a temperature of 110 °C and a hydrogen pressure of 40 bar, the reaction achieves a near-complete conversion. acs.orgacs.org The multiphase approach is designed so that the reactant and the final product remain in the aqueous phase, while the Ru/C catalyst is segregated into the organic layer. acs.org This strategic separation allows for the catalyst to be recycled and reused multiple times without significant loss of activity or selectivity. acs.orgunive.it While a Raney-Ni catalyzed reaction was reported in earlier literature, it resulted in a moderate yield of 63%. unive.it

Detailed findings from multiphase hydrogenation studies are presented below:

Table 1: Catalytic Hydrogenation of D-Glucosamine Hydrochloride

Catalyst Solvent System Temperature (°C) H₂ Pressure (bar) Product Conversion/Yield Reference
5% Ru/C H₂O/THF/isooctane 110 40 2-amino-D-sorbitol >99% yield acs.org, acs.org
5% Ru/C H₂O/isooctane 110 40 2-amino-D-sorbitol - unive.it
Raney-Ni Not specified Not specified Not specified 2-amino-D-sorbitol 63% yield unive.it

The hydrogenolysis of C-O or C-N bonds can sometimes occur as a side reaction, potentially leading to the formation of lighter polyols, especially at higher temperatures. unive.it However, the multiphase system with Ru/C has shown high chemoselectivity for the desired amino alcohol product. acs.org

Regioselective Modifications and Protecting Group Chemistry

The multiple functional groups (amine and hydroxyls) on the α-D-glucosamine hydrochloride molecule necessitate the use of protecting groups to achieve regioselective modifications. acs.orgorganic-chemistry.org Protecting group chemistry is fundamental in carbohydrate synthesis, allowing specific functional groups to be temporarily masked while chemical transformations are performed on other parts of the molecule. organic-chemistry.orgwikipedia.org An ideal protecting group is introduced efficiently, stable under various reaction conditions, and can be removed selectively without affecting the rest of the molecule. uchicago.edu

In the synthesis of complex glucosamine derivatives, such as rare deoxyamino sugars, a series of key actions are required: masking the 2-NH₂ group, inserting an aglycon, deoxygenating the C-6 position, protecting the C-3 hydroxyl, and inverting the stereochemistry at C-4. acs.org These steps rely heavily on orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allowing for sequential modifications at various positions. organic-chemistry.org

Common strategies for protecting the amine group of glucosamine include its conversion to an imine, an azide (B81097), or various amides like trichloroacetamide. acs.orgnih.gov For example, the 2-amino group can be masked as a 2-trichloroacetamide, which facilitates subsequent reactions such as C-6 deoxygenation. nih.gov The azide group is another versatile protecting group for the C-2 position, as it is stable through many reaction steps and can be efficiently reduced to the amine at a later stage. researchgate.net

The hydroxyl groups can be protected using a variety of reagents. Silyl ethers, such as those derived from triisopropylbenzenesulfonyl, are used for their bulk and specific reactivity. acs.org One-pot procedures have been developed for the regioselective protection of D-glucosamine, using reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst to systematically yield fully protected derivatives or selectively expose a single hydroxyl group at the C-1, C-3, C-4, or C-6 position. researchgate.net

The following table summarizes some protecting group strategies used in the synthesis of D-glucosamine derivatives:

Table 2: Protecting Group Strategies for D-Glucosamine Derivatives

Position Protecting Group Purpose/Subsequent Transformation Reference
2-NH₂ Trichloroacetamide Precursor for C-6 deoxygenation nih.gov
2-NH₂ Imine Intermediate for synthesis of 1,3,4-tri-O-acetyl-β-D-quinovosamine nih.gov, acs.org
2-NH₂ Azide (N₃) Orthogonal protection, stable intermediate for glycan synthesis acs.org, researchgate.net
2-NH₂ Phthalimido (NPhth) Amine protection during C-6 deoxygenation nih.gov, agroipm.cn
4-OH, 6-OH Silylene acetal Regioselective protection to free the 3-OH group nih.gov
6-OH Triisopropylbenzenesulfonyl (Tris) Bulky group to direct reactions at other positions acs.org
All OH Trimethylsilyl (TMS) General protection, can be selectively removed researchgate.net

The choice of protecting groups is critical for the successful synthesis of complex molecules like fucosamine, quinovosamine, and bacillosamine from a D-glucosamine hydrochloride starting material. acs.org The development of robust and scalable protocols involving these regioselective modifications is a significant area of research in carbohydrate chemistry. nih.gov

Structural Elucidation and Conformational Analysis of α D Glucosamine Hydrochloride

Advanced Crystallographic Investigations

Crystallographic studies have been pivotal in defining the precise solid-state structure of α-D-glucosamine hydrochloride.

Redetermination of Crystal Structures and Unit Cell Parameters

The crystal structure of α-D-glucosamine hydrochloride has been redetermined with high precision, confirming and refining earlier findings. elsevierpure.comresearchgate.net The compound crystallizes in the monoclinic space group P2₁, with two molecules per unit cell. researchgate.net The pyranose ring adopts a standard Sachse trans configuration (chair conformation), specifically the ¹a²e³e⁴e⁵e conformation, which is considered to be of lower energy. royalsocietypublishing.org

A redetermination study confirmed the previously reported crystal structures with greater precision, allowing for the location of hydrogen atoms. elsevierpure.com The configurations of the chiral carbon atoms were determined as C1(S), C2(R), C3(R), C4(S), and C5(R). elsevierpure.com

Crystal Data and Structure Refinement for α-D-Glucosamine Hydrochloride
ParameterValue
Empirical formulaC₆H₁₄NO₅⁺·Cl⁻
Formula weight215.63
Crystal systemMonoclinic
Space groupP2₁
a (Å)7.1474 (5)
b (Å)9.2140 (6)
c (Å)7.7650 (5)
β (°)112.884 (1)
Volume (ų)471.12 (5)
Z2
Temperature (K)295

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Schemes

The precise location of hydrogen atoms has enabled a detailed elucidation of the complex hydrogen-bonding network. elsevierpure.com This network is a three-dimensional web composed of O–H···O, N–H···O, O–H···Cl, and N–H···Cl hydrogen bonds. elsevierpure.com The inter-cation interactions, specifically the O–H···O and N–H···O hydrogen bonds, create undulating layers along the (001) plane. elsevierpure.com The coordination around the NH₃⁺ groups and the chloride anions is a dominant feature of the inter-ionic hydrogen bonding. royalsocietypublishing.org

Polymorphism and Hierarchical Crystal Structures in Antisolvent Crystallization

The crystallization of glucosamine (B1671600) hydrochloride (GAH) from aqueous solutions using different antisolvents can produce a variety of crystal morphologies, including plate-like crystals, leaflike clusters, fan-like dendrites, flower-like aggregates, and spherulites. dntb.gov.uamdpi.com The use of a water and isopropanol (B130326) mixture, in particular, tends to form hierarchical structures. dntb.gov.ua

The type of antisolvent significantly influences the crystal habit. For instance, hexagonal plate-like crystals form in water + methanol (B129727) and water + tert-butanol (B103910) mixtures, while pentagonal shapes are observed in water + ethanol (B145695). mdpi.com Dendritic spherulites are characteristic of crystallization using isopropanol as the antisolvent. mdpi.com X-ray diffraction (XRD) patterns confirm that these different morphologies represent the same crystal form. mdpi.com

Operational parameters such as temperature and the solvent-to-antisolvent ratio also play a crucial role. mdpi.com Lower temperatures favor the branching of crystal subunits, while higher temperatures lead to larger, more well-defined crystals. mdpi.com A higher proportion of antisolvent, which increases supersaturation, enhances branching and the development of dendrites. mdpi.com

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic data, offering insights into the vibrational and electronic environment of the molecule.

Vibrational Spectroscopy (Raman, FT-IR) for Molecular Conformation and Band Assignment

Vibrational spectroscopy, including Raman and Fourier-transform infrared (FT-IR) spectroscopy, has been used to characterize α-D-glucosamine hydrochloride. In the FT-IR spectrum, characteristic bands for the O-H and N-H stretching vibrations are observed between 3300 and 3370 cm⁻¹. researchgate.net An NH₂ bending vibration appears at 1615 cm⁻¹, and a band corresponding to the secondary alcohol -OH is found at 1094 cm⁻¹. researchgate.net

In the Raman spectrum of polycrystalline glucosamine hydrochloride, weak bands between 1500 cm⁻¹ and 1650 cm⁻¹ are assigned to C-NH₃⁺ angle deformation modes. irb.hr Prominent bands in the Raman spectrum of a 1 M aqueous solution are located at 1165 cm⁻¹, 1532 cm⁻¹, and 1586 cm⁻¹. irb.hr These are assigned to C-N stretching coupled with C-C stretching, and C-NH₃⁺ deformation angle bending, respectively. irb.hr

Selected Vibrational Bands for α-D-Glucosamine Hydrochloride
TechniqueWavenumber (cm⁻¹)Assignment
FT-IR3370 - 3300O-H and N-H stretching
FT-IR1615NH₂ bending
FT-IR1094Secondary alcohol -OH
Raman (solid)1650 - 1500C-NH₃⁺ angle deformation
Raman (aqueous)1165C-N stretching coupled with C-C stretching
Raman (aqueous)1532, 1586C-NH₃⁺ deformation angle bending

Nuclear Magnetic Resonance (NMR) for Detailed Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of α-D-glucosamine hydrochloride in solution. In ¹H NMR spectra of D-glucosamine hydrochloride in D₂O, the signal for the anomeric proton (H-1) of the α-anomer appears as a doublet at approximately 5.45 ppm, while the β-anomer's anomeric proton is observed around 4.94 ppm. researchgate.net The chemical shifts and coupling constants from NMR data provide detailed information about the stereochemistry and conformation of the molecule in solution. researchgate.netresearchgate.net ¹³C NMR data is also available for further structural confirmation. chemicalbook.comnih.gov

Surface-Enhanced Raman Scattering (SERS) for Interfacial Interactions

Surface-Enhanced Raman Scattering (SERS) is a powerful spectroscopic technique utilized to study the interfacial interactions of molecules with metallic nanostructures. By adsorbing molecules onto plasmonically active surfaces, such as gold or silver nanoparticles, the Raman scattering signal can be amplified by many orders of magnitude, allowing for the detection and characterization of analytes at very low concentrations. mdpi.comresearchgate.net This enhancement enables detailed investigation of the molecule's vibrational modes and its orientation upon binding to the surface.

In the context of α-D-glucosamine hydrochloride, SERS has been employed to probe its binding behavior with gold nanoparticles. irb.hr A study involving glucosamine hydrochloride solutions mixed with gold colloids revealed distinct spectral differences depending on the concentration, which suggests changes in the number of molecules attached to the nanoparticles and their orientation relative to the metal surface. irb.hr

At concentrations of 0.1 mM and 1 mM, prominent Raman bands were observed at 1165 cm⁻¹, 1532 cm⁻¹, and 1586 cm⁻¹. These bands have been assigned to C-N coupled with C-C stretching and C-NH₃⁺ deformation angles, respectively. irb.hr In the SERS spectrum of the 1 mM solution, two additional strong bands appeared at 999 cm⁻¹ and 1075 cm⁻¹. The former is attributed to C-O ring stretching coupled with C-NH₃⁺ bending, while the latter is predominantly due to C-O stretching vibrations. irb.hr The differences in the spectra between the 0.1 mM and 1 mM solutions are indicative of varied molecular orientations and packing on the gold nanoparticle surface. irb.hr The presence of β-anomers in the solution, which can be protonated at the anomeric oxygen, may also influence the SERS spectra. irb.hr

The table below summarizes the key SERS bands observed for glucosamine hydrochloride interacting with gold nanoparticles. irb.hr

Raman Shift (cm⁻¹)AssignmentObserved in Solution
999C-O ring stretching coupled with C-NH₃⁺ bending1 mM
1075C-O stretching vibration1 mM
1165C-N coupled with C-C stretching0.1 mM & 1 mM
1532C-NH₃⁺ deformation angles bending0.1 mM & 1 mM
1586C-NH₃⁺ deformation angles bending0.1 mM & 1 mM

Computational Approaches in Structural Chemistry

Density Functional Theory (DFT) for Thermochemistry and Vibrational Modes

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a highly effective and relatively inexpensive tool for predicting various molecular properties, including thermochemical data and vibrational frequencies. sharif.edu

For D-glucosamine, DFT calculations, specifically using the B3LYP functional with a 6-311++G basis set, have been employed to explore its gas-phase thermochemical properties. sharif.edu These studies have determined affinities for various metal ions and anions, as well as acidity and proton affinity. The calculations show that D-glucosamine can coordinate with cations through its oxygen and nitrogen atoms and can interact with anions via hydrogen bonding from its hydroxyl groups. sharif.edu The computed affinities provide fundamental insights into the molecule's reactive nature.

The following table presents the calculated thermochemical properties of D-glucosamine in the gas phase. sharif.edu

PropertyIonAffinity (kcal/mol)
Metal Ion AffinityLi⁺67.6
Na⁺51.1
K⁺37.3
Mg²⁺207.9
Ca²⁺150.4
Zn²⁺251.2
Anion AffinityCl⁻27.4
CN⁻28.0

DFT is also instrumental in assigning vibrational modes observed in experimental spectra, such as Raman and Infrared (IR) spectroscopy. irb.hrnih.gov By calculating the vibrational density of states for glucosamine hydrochloride, researchers can corroborate the assignment of bands in experimental SERS spectra. irb.hr For instance, DFT calculations helped to confirm that the prominent bands in the SERS spectra of glucosamine hydrochloride on gold nanoparticles were indeed due to specific C-N, C-C, C-O, and C-NH₃⁺ vibrations. irb.hr

Molecular Dynamics Simulations in Crystallization Phenomena and Crystal Habit Prediction

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the field of structural chemistry, MD simulations are invaluable for studying complex processes like crystallization and for predicting the final crystal morphology, or habit. mdpi.com

The crystallization of α-D-glucosamine hydrochloride (GAH) has been investigated using antisolvent crystallization methods, which can produce a variety of crystal shapes, including plate-like crystals, fan-like dendrites, and flower-like spherulites, depending on the conditions. mdpi.com MD simulations have been performed to understand the molecular interactions between GAH and the solvent on different crystal faces, which govern the crystal's growth and final morphology. mdpi.com

By calculating the interaction energy of solute (GAH) and solvent molecules on specific crystal surfaces (Miller indices), the dominant faces for crystal growth can be identified. mdpi.com For GAH crystallized from a water-isopropanol system, the predicted crystal habit, dominated by the (001) face, aligns well with the experimentally observed plate-like morphology. mdpi.com

Simulations have shown that both solute and solvent interactions are strongest on the (001) face. mdpi.com The surface of the (001) face exposes NH₃⁺ and hydroxyl groups, which facilitates strong hydrogen bonding and electrostatic interactions, promoting surface nucleation and oriented growth under high supersaturation. mdpi.com The asymmetry in interaction energies between different faces, such as the stronger solute interaction on the (020) face compared to the (0-20) face, leads to asymmetric crystal growth. mdpi.com These computational insights are crucial for understanding the mechanisms behind the formation of hierarchical crystal structures and for designing crystallization processes to achieve desired particle morphologies. mdpi.comresearchgate.net

Molecular Mechanisms and Biochemical Pathways Involving α D Glucosamine Hydrochloride

Role in Glycosaminoglycan and Proteoglycan Biosynthesis

Precursor in Hexosamine Biosynthesis Pathway (HBP)

α-D-Glucosamine hydrochloride serves as a key precursor in the Hexosamine Biosynthesis Pathway (HBP). This metabolic route is crucial for the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for various macromolecules. nih.govfrontiersin.org The HBP begins with the conversion of fructose-6-phosphate (B1210287) (a glycolytic intermediate) and glutamine into glucosamine-6-phosphate. frontiersin.orgnih.gov However, when exogenous glucosamine (B1671600) is available, it can enter the pathway more directly. Inside the cell, glucosamine is phosphorylated by hexokinase to form glucosamine-6-phosphate, bypassing the initial rate-limiting step of the HBP. nih.govnih.gov This glucosamine-6-phosphate is then acetylated to N-acetylglucosamine-6-phosphate, which is subsequently converted to UDP-GlcNAc. frontiersin.org UDP-GlcNAc is the activated form of glucosamine used in the synthesis of glycoproteins, glycolipids, and, most notably, glycosaminoglycans (GAGs). nih.govresearchgate.net

Integration into Articular Cartilage Matrix Components

The UDP-GlcNAc synthesized via the HBP is essential for the formation of the extracellular matrix (ECM) of articular cartilage. nih.gov This matrix is primarily composed of collagen fibers and proteoglycans, which are large molecules consisting of a core protein with one or more covalently attached GAG chains. nih.gov Glucosamine is a fundamental component of two major GAGs found in cartilage: hyaluronic acid and keratan (B14152107) sulfate (B86663). nih.gov It is also a building block for chondroitin (B13769445) sulfate, another critical GAG in articular cartilage. nih.gov By providing the necessary substrate for GAG synthesis, glucosamine hydrochloride supports the production of proteoglycans like aggrecan. nih.gov These proteoglycans are vital for the structure and function of cartilage, providing it with resilience and the ability to withstand compressive forces. researchgate.net In vitro studies have demonstrated that glucosamine can enhance the production of aggrecan and type II collagen in chondrocyte cultures. nih.gov

Cellular and Subcellular Effects

Modulation of Cellular Signaling Pathways (e.g., NF-κB, HIF-1α)

Glucosamine hydrochloride has been shown to modulate several key cellular signaling pathways involved in inflammation and cellular stress responses. One of the most studied is the nuclear factor-kappa B (NF-κB) pathway. Research indicates that glucosamine can inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response by upregulating the expression of pro-inflammatory cytokines and enzymes. nih.govnih.gov Studies in human osteoarthritic chondrocytes have shown that glucosamine inhibits interleukin-1β (IL-1β)-induced NF-κB activation. nih.gov The proposed mechanism involves the inhibition of transglutaminase 2 (TGase 2), an enzyme that can activate NF-κB by polymerizing its inhibitor, I-κBα. nih.gov Both glucosamine and its intracellular metabolite, glucosamine-6-phosphate, have been found to down-regulate the constitutive activation of NF-κB by inhibiting TGase 2. nih.gov

While direct modulation of Hypoxia-Inducible Factor-1α (HIF-1α) by α-D-glucosamine hydrochloride is less extensively documented in the initial search results, the activation of the Hexosamine Biosynthesis Pathway (HBP) by glucosamine has been linked to processes that are often regulated by hypoxia and HIF-1α, such as angiogenesis. elsevierpure.com

Influence on Gene Expression and Protein Synthesis (e.g., MMPs, collagen type 2A1, SIRT1)

Glucosamine hydrochloride can influence the expression of genes and the synthesis of proteins that are critical to cartilage health and degradation. It has been observed to down-regulate the expression and activity of matrix metalloproteinases (MMPs), a family of enzymes responsible for the degradation of ECM components, including collagen and proteoglycans. nih.govnih.gov For instance, treatment with glucosamine has been associated with decreased activity of MMP-2, MMP-3, MMP-9 and MMP-13. nih.govnih.govriss.kr

Conversely, glucosamine can positively influence the synthesis of key cartilage matrix proteins. Studies have shown that it can increase the mRNA expression of type II collagen (COL2A1), the primary collagenous component of articular cartilage. riss.kr This effect is often linked to its ability to counteract the catabolic effects of inflammatory cytokines like IL-1β. riss.kr

The influence of glucosamine on Sirtuin 1 (SIRT1), a protein deacetylase involved in cellular stress resistance and longevity, is an emerging area of research. While not a primary focus of the initial search results, the interplay between cellular metabolism (where HBP is central) and SIRT1 activity suggests a potential for indirect modulation.

Table 1: Effects of α-D-Glucosamine Hydrochloride on Gene and Protein Expression

Target Gene/ProteinEffect of GlucosamineCell/Tissue TypeResearch Finding
NF-κB Inhibition of activationHuman osteoarthritic chondrocytesDown-regulates IL-1β-induced activation. nih.gov
MMPs Down-regulation of expression and activityArthritic cartilage, synovial fluidDecreased activity of MMP-2, MMP-3, MMP-9, and MMP-13. nih.govnih.govriss.kr
Collagen Type II (COL2A1) Increased mRNA expressionIL-1β-induced osteoarthritic chondrocytesRecovers down-regulated expression. riss.kr

Mechanisms of Autophagy Induction in Specific Cell Lines

Glucosamine has been identified as an inducer of autophagy, a fundamental cellular process for degrading and recycling damaged organelles and proteins, thus maintaining cellular homeostasis. nih.govnih.gov This induction has been observed in various cell types, including cartilage cells. nih.gov The mechanisms of glucosamine-induced autophagy appear to be multifaceted. Some studies suggest that glucosamine activates autophagy through a pathway that is independent of mTOR (mammalian target of rapamycin), a central negative regulator of autophagy. nih.gov Other research indicates that in cartilage, the enhancement of autophagy by glucosamine is largely dependent on the Akt/FoxO/mTOR signaling pathway. nih.gov The activation of autophagy by glucosamine is significant as defects in this process are associated with aging and the pathogenesis of conditions like osteoarthritis. nih.gov By enhancing autophagy, glucosamine may help protect cells from stress and maintain tissue health. nih.gov

Enzymatic Biotransformations and Interactions

Once inside the cell, α-D-Glucosamine hydrochloride can be enzymatically modified, serving as a substrate for various enzymes that integrate it into key metabolic pathways.

A critical enzymatic modification of glucosamine is its N-acetylation. Heparan-alpha-glucosaminide N-acetyltransferase (HGSNAT) is a lysosomal enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the terminal non-reducing α-D-glucosamine residue of heparan sulfate. uniprot.orgnih.govreactome.orgelifesciences.org This acetylation is an essential step in the complete degradation of heparan sulfate. nih.govelifesciences.org The reaction catalyzed by HGSNAT is vital, as there are no enzymes capable of acting on the unacetylated glucosamine molecule within the heparan sulfate chain. reactome.org

Glucosamine can also be phosphorylated. For instance, α-D-Glucosamine 1-phosphate can be synthesized and utilized by enzymes like cellodextrin phosphorylase. sigmaaldrich.com This enzyme, belonging to the glycoside phosphorylase family, can act on various β-linked glycosides to produce α-D-N-acetyl-glucosamine-1-phosphate (αGlcNAc1P). nih.gov

Glucosamine and its derivative, N-acetylglucosamine, are significant carbon and nitrogen sources for many bacteria. nih.govnih.gov In the oral pathogen Streptococcus mutans, glucosamine is transported into the cell via the phosphoenolpyruvate:sugar phosphotransferase system (PTS). nih.gov Once inside, it is catabolized to provide the bacterium with essential nutrients. nih.gov The metabolism of these amino sugars in S. mutans leads to the production of ammonia, which can help neutralize the acidic environment created by carbohydrate metabolism, thereby enhancing the bacterium's survival and pathogenic potential. nih.gov

In the human gut, bacteria such as Bacteroides thetaiotaomicron possess metabolic pathways to utilize complex N-glycans. nih.gov These pathways can involve phosphorylases that convert mannosyl-N-acetyl-d-glucosamine into α-D-mannose 1-phosphate and N-acetyl-d-glucosamine, demonstrating an energy-efficient strategy for nutrient acquisition. nih.gov Furthermore, glucosamine can serve as a substrate for sulfate-reducing bacteria in the gut, which are involved in synthesizing anti-inflammatory compounds. mdpi.com

The enzymes that modify glucosamine exhibit specific kinetic properties. For HGSNAT, the Michaelis constant (Km) for acetyl-CoA varies with pH, showing a high affinity (2.5–20 μM) at a neutral pH of 7.0 and a lower affinity (0.2–0.6 mM) at the acidic pH of 5.0–5.8 found in the lysosome. nih.govelifesciences.org This suggests that HGSNAT's activity is tightly regulated by the cellular environment. Some studies suggest a two-step reaction mechanism for HGSNAT involving an acetylated enzyme intermediate, while others propose a single-step ternary complex formation. nih.gov

Kinetic analyses of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), enzymes that add and remove O-linked N-acetylglucosamine from proteins, reveal different specificities. The kinetic parameters for OGA are relatively constant across different protein substrates, suggesting it primarily recognizes the sugar moiety. nih.gov In contrast, OGT activity varies significantly with the protein substrate, indicating a more discerning role in regulating the O-GlcNAcylation of specific proteins. nih.gov

Interactive Table: Kinetic Parameters of Enzymes Modifying Glucosamine Derivatives

EnzymeSubstrate(s)Km ValuepH Optimum/ConditionSignificance
HGSNAT Acetyl-CoA2.5–20 μMpH 7.0High affinity for acetyl-CoA at cytosolic pH. nih.govelifesciences.org
HGSNAT Acetyl-CoA0.2–0.6 mMpH 5.0-5.8Lower affinity within the acidic lysosomal environment. nih.govelifesciences.org
GLUT2 Glucosamine~0.8 mMN/AHigh affinity transport into cells. nih.gov
Rhodococcal ADP-glucose pyrophosphorylase Glucosamine-1PN/A (Substrate)pH 8.0Utilizes GlcN-1P as a substrate for glycogen (B147801) synthesis. biorxiv.org

Redox Modulation and Free Radical Scavenging

Beyond its structural and metabolic roles, α-D-Glucosamine hydrochloride also exhibits important antioxidant properties.

Glucosamine hydrochloride has been shown to possess direct free radical scavenging activity. mdpi.comresearchgate.netnih.gov It can effectively scavenge superoxide (B77818) anions and hydroxyl radicals in a concentration-dependent manner. mdpi.comnih.gov For example, at a concentration of 0.8 mg/mL, glucosamine hydrochloride demonstrated a scavenging activity of 83.74% against superoxide radicals. nih.gov At a higher concentration of 3.2 mg/mL, it scavenged approximately 54.89% of hydroxyl radicals. nih.gov

Studies have also indicated that glucosamine has reducing power, as measured by the ferric-reducing antioxidant power (FRAP) assay, although its ferrous ion-chelating effect is relatively weak. mdpi.comnih.gov While some research describes glucosamine as having low direct antioxidant scavenging activity compared to standard antioxidants, its ability to neutralize specific reactive oxygen species (ROS) is well-documented. researchgate.netnih.gov This direct interaction with free radicals contributes to its protective effects against oxidative damage to biomolecules like lipids, proteins, and DNA. nih.govsigmaaldrich.com

Interactive Table: Antioxidant Activity of Glucosamine Hydrochloride

Radical/AssayConcentrationScavenging/Activity RateReference
Superoxide Radical (O₂⁻) 0.8 mg/mL83.74% nih.gov
Superoxide Radical (O₂⁻) 0.05 mg/mL>75% mdpi.com
Hydroxyl Radical (•OH) 3.2 mg/mL~54.89% nih.gov
Hydroxyl Radical (•OH) 3.2 mg/mL~55% mdpi.com
Reducing Power (Absorbance) 0.75 mg/mL0.632 nih.gov

Impact on Oxidative Stress Markers and Antioxidant Enzyme Levels

α-D-Glucosamine hydrochloride has demonstrated the ability to modulate oxidative stress through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) and the regulation of endogenous antioxidant enzyme levels. nih.govresearchgate.netnih.gov Oxidative stress, characterized by an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of several conditions. nih.gov Research indicates that α-D-glucosamine hydrochloride can mitigate this imbalance by influencing key markers of oxidative damage and enhancing the activity of protective enzymes. nih.govbohrium.com

Direct Antioxidant and Radical Scavenging Activity

In vitro studies have established that α-D-glucosamine hydrochloride possesses direct antioxidant capabilities, although it is considered a weak direct antioxidant. nih.gov It exhibits scavenging activity against several types of free radicals in a concentration-dependent manner. researchgate.netnih.gov For instance, it has a pronounced effect on superoxide radicals (O₂⁻) and can also scavenge hydroxyl radicals (•OH). researchgate.netnih.gov However, its capacity to scavenge hydrogen peroxide (H₂O₂) is negligible. nih.gov The compound also demonstrates considerable reducing power, which is a key indicator of antioxidant activity. researchgate.netnih.gov

One study found that at a concentration of 50 mM, glucosamine could scavenge 88.6% of hydroxyl radicals and 87.2% of DPPH• radicals, but only 20.5% of superoxide radicals. nih.gov Other research reported a superoxide radical scavenging activity of 83.74% at a lower concentration of 0.8 mg/mL and a hydroxyl radical scavenging activity of 54.89% at 3.2 mg/mL. nih.gov These findings highlight its potential to neutralize harmful radicals directly, thereby preventing oxidative damage to cellular components. researchgate.netresearchgate.net

Table 1: In Vitro Antioxidant Activity of α-D-Glucosamine Hydrochloride

Assay/Radical Concentration Scavenging Activity (%) Source
Superoxide Radical (O₂⁻) 0.8 mg/mL 83.74% nih.gov
Superoxide Radical (O₂⁻) 50 mM 20.5 ± 4.6% nih.gov
Hydroxyl Radical (•OH) 3.2 mg/mL 54.89% nih.gov
Hydroxyl Radical (•OH) 50 mM 88.6 ± 0.9% nih.gov

Modulation of Endogenous Antioxidant Enzymes and Pathways

Beyond direct scavenging, α-D-glucosamine hydrochloride influences endogenous antioxidant defense systems. In animal models of knee osteoarthritis, administration of glucosamine hydrochloride led to a decrease in malondialdehyde (MDA) content, a product of lipid peroxidation and a marker of oxidative damage. nih.govnih.gov Concurrently, it increased the activity of superoxide dismutase (SOD), an essential antioxidant enzyme that neutralizes superoxide radicals. nih.govnih.gov These effects were more significant at higher doses, suggesting a dose-dependent regulatory role in oxidative stress. nih.gov

Similarly, in a model of alcohol-induced liver injury, glucosamine intervention significantly mitigated hepatic oxidative stress. bohrium.com This was evidenced by reduced levels of MDA and increased levels of the antioxidant glutathione (B108866) (GSH) as well as the enzymes catalase (CAT) and superoxide dismutase (SOD). bohrium.com Mechanistically, these effects may be linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govbohrium.com Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. nih.gov Studies suggest that glucosamine can activate the Keap1/Nrf2/HO-1 antioxidant pathway, enhancing the cellular defense against oxidative damage. bohrium.com This indirect antioxidant activity may be a key mechanism by which it protects cells and tissues. nih.gov

Table 2: In Vivo Effects of α-D-Glucosamine Hydrochloride on Oxidative Stress Markers

Model System Marker/Enzyme Effect Source
Knee Osteoarthritis (Mice) Malondialdehyde (MDA) Decreased nih.govnih.gov
Knee Osteoarthritis (Mice) Superoxide Dismutase (SOD) Increased nih.govnih.gov
Alcohol-Induced Liver Injury (Mice) Malondialdehyde (MDA) Decreased bohrium.com
Alcohol-Induced Liver Injury (Mice) Glutathione (GSH) Increased bohrium.com
Alcohol-Induced Liver Injury (Mice) Catalase (CAT) Increased bohrium.com

Advanced Analytical Methodologies for Characterization and Quantification of α D Glucosamine Hydrochloride

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating α-D-Glucosamine hydrochloride from complex matrices and quantifying it with high precision and sensitivity.

Capillary Electrophoresis (CE) for Complex Mixture Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and reagent volumes. jfda-online.comnih.gov It is particularly well-suited for the analysis of charged species like glucosamine (B1671600) in complex mixtures. jfda-online.com Separation in CE is based on the differential migration of analytes in an electric field. nih.gov

To enhance detection, in-capillary derivatization with reagents like o-phthalaldehyde (OPA) can be performed. jfda-online.comjfda-online.com This technique simplifies sample pretreatment and improves reproducibility. jfda-online.comjfda-online.com The fluorescent adduct formed can be detected with high sensitivity. jfda-online.comjfda-online.com Another approach utilizes a capacitively coupled contactless conductivity detector (C4D), which is a universal detector for charged species and eliminates the need for derivatization. nih.govresearchgate.net

Interactive Data Table: Capillary Electrophoresis Methods for α-D-Glucosamine Hydrochloride Analysis

Method Derivatization Buffer Detection Key Findings
In-capillary Labeling jfda-online.comjfda-online.com o-phthalaldehyde (OPA) 20 mM borate buffer, pH 9.3 UV at 340 nm Linear dynamic range of 0.1–30 mM; analysis time within 3 min. jfda-online.comjfda-online.com
CE-C4D researchgate.net None 10 mM Tris/Ace, pH 5.0 Capacitively Coupled Contactless Conductivity LOD of 8.00 ppm and LOQ of 26.67 ppm. researchgate.net

Spectrophotometric and Spectroscopic Assays for Quantification and Purity Assessment

Spectrophotometric methods provide a simple and rapid approach for the quantification of α-D-Glucosamine hydrochloride, often used for routine quality control. ijrar.org These methods typically rely on a chemical reaction that produces a colored or UV-absorbing product.

One such method involves the coordination of glucosamine hydrochloride with Ni2+ in an alkaline medium to form a complex with a maximum absorption at 219 nm. cmes.org Another approach uses the reaction with Cu2+ in an alkaline solution, resulting in a stable complex with an absorbance maximum at 237 nm. cjph.com.cn Derivatization with phenylisothiocyanate to form a phenylthiourea derivative allows for spectrophotometric determination at 240 nm. researchgate.net These methods are cost-effective but may be susceptible to interference from other components in the sample matrix. cmes.orgcjph.com.cnresearchgate.net

Interactive Data Table: Spectrophotometric Assays for α-D-Glucosamine Hydrochloride

Reagent/Method Wavelength (λmax) Linear Range Key Findings
Nickel (II) Coordination cmes.org 219 nm 6.00×10⁻⁴ to 4.00×10⁻³ mol·L⁻¹ The detection limit was found to be 4.10×10⁻⁵ mol·L⁻¹. cmes.org
Copper (II) Coordination cjph.com.cn 237 nm 0.03 - 0.055 mg/ml The average recovery was 100.1%, with an RSD of 0.57%. cjph.com.cn
Phenylisothiocyanate Derivatization researchgate.net 240 nm 5-25 µg/ml The method was validated for linearity, precision (RSD 1.1%), accuracy, and specificity. researchgate.net

Microscopic and Scattering Techniques for Morphological Analysis

Understanding the solid-state properties of α-D-Glucosamine hydrochloride, such as crystal morphology and particle size, is crucial for formulation development and bioavailability.

Scanning Electron Microscopy (SEM) for Crystal Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of crystalline materials at high resolution. mdpi.com Studies on the antisolvent crystallization of α-D-Glucosamine hydrochloride have utilized SEM to observe the evolution of its crystal structure. mdpi.com

The morphology of the crystals is significantly influenced by the crystallization conditions, such as the type of antisolvent and temperature. mdpi.com Different shapes, including plate-like crystals, fan-like dendrites, and flower-like spherulites, have been produced by tuning these parameters. mdpi.com For instance, in a water and isopropanol (B130326) mixture, hierarchical structures tend to form, evolving from a hexagonal plate-like crystal to dendritic and fan-like morphologies through a crystallographic branching mechanism. mdpi.com The use of additives like HCl, NaCl, and KCl during cooling crystallization can also alter the crystal morphology, resulting in cubic, tetrahedral, or bipyramidal shapes. mdpi.com

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and macromolecules in a solution. materials-talks.comhoriba.comnih.gov The technique analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles. materials-talks.comusp.org The rate of these fluctuations is related to the particle's diffusion coefficient, which in turn is used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. horiba.comusp.org

DLS has been used to determine the average hydrodynamic diameter of α-D-Glucosamine hydrochloride in aqueous solutions. In one study, the hydrodynamic size of gold nanoparticles was measured before and after the addition of glucosamine solutions. irb.hr An increase in the average particle diameter was observed upon the addition of glucosamine, indicating the binding of glucosamine to the nanoparticles. irb.hr

Interactive Data Table: DLS Analysis of Glucosamine-Interacting Particles

System Analyte Concentration Average Hydrodynamic Diameter Observation
Gold Nanoparticles in Water irb.hr N/A 52 ± 2 nm Baseline measurement of gold nanoparticles. irb.hr
Gold Nanoparticles + Glucosamine irb.hr 0.1 mM 55 ± 2 nm Slight increase in particle size. irb.hr
Gold Nanoparticles + Glucosamine irb.hr 1 mM 105 ± 22 nm Significant increase, suggesting aggregation or coating. irb.hr
Gold Nanoparticles + Glucosamine irb.hr 10 mM 398 ± 54 nm Further significant increase in particle size. irb.hr

Crystallization Process Analysis and Optimization

The crystallization of α-D-Glucosamine hydrochloride is a critical step in its purification and production, directly influencing the final product's characteristics, such as purity, particle size distribution, and flowability. Analyzing and optimizing this process involves a deep understanding of the thermodynamic and kinetic factors that govern crystal formation and growth. Key areas of investigation include the role of external substances in modifying crystal habits and the fundamental mechanisms of supersaturation and crystal branching.

Influence of Additives on Crystal Morphology and Yield

The composition of the crystallization solution significantly impacts the morphology, particle size, and yield of α-D-Glucosamine hydrochloride crystals. mdpi.com The introduction of certain inorganic additives into an aqueous solution can alter the crystallization pathway, leading to distinct crystal shapes and improved process efficiency. mdpi.com Without any additives, α-D-Glucosamine hydrochloride typically forms polyhedral crystals when cooled in pure water. mdpi.com

The presence of hydrochloric acid (HCl), sodium chloride (NaCl), and potassium chloride (KCl) has been shown to modify the crystal habit. mdpi.com For instance, low concentrations of HCl can induce the formation of regular cubic-shaped crystals, while higher concentrations tend to produce trihedral and eventually polyhedral morphologies. mdpi.com The use of NaCl as an additive primarily results in tetrahedral crystals. mdpi.com When KCl is added, the crystals evolve to a bipyramidal shape and exhibit the largest particle size among the tested additives. mdpi.com

These changes in morphology are attributed to the differential adsorption of the additive ions onto the specific growing faces of the crystals, which alters the relative growth rates of these faces. Furthermore, the use of these additives has been found to significantly increase the yield of the cooling crystallization process compared to crystallization from a pure water system. mdpi.com Among the additives tested at similar mole fractions, HCl resulted in the highest yield. mdpi.com This approach of using additives can be a valuable strategy for designing crystallization processes to achieve high yields without resorting to large quantities of organic solvents. mdpi.com

Table 1: Effect of Additives on α-D-Glucosamine Hydrochloride Crystal Morphology

Additive Concentration (mole fraction) Resulting Crystal Morphology Source
None N/A Polyhedral mdpi.com
Hydrochloric Acid (HCl) 0.00025 Regular Cubic mdpi.com
Hydrochloric Acid (HCl) 0.00049 Regular Cubic mdpi.com
Hydrochloric Acid (HCl) 0.0023 - 0.0323 Trihedral to Polyhedral mdpi.com
Sodium Chloride (NaCl) 0.0091 - 0.0580 Tetrahedral mdpi.com

Investigation of Supersaturation and Branching Mechanisms in Crystal Growth

Supersaturation is the primary driving force for both the nucleation and growth of crystals. In the crystallization of α-D-Glucosamine hydrochloride, controlling the level of supersaturation is key to manipulating the crystal morphology, particularly in antisolvent crystallization processes. dntb.gov.uamdpi.com By tuning operational parameters, various crystal shapes, including plate-like crystals, leaflike clusters, fan-like dendrites, flower-like aggregates, and spherulites, can be produced. dntb.gov.uamdpi.com

High supersaturation levels tend to promote the formation of complex, hierarchical structures. mdpi.com For example, as the concentration of α-D-Glucosamine hydrochloride in the initial aqueous solution increases, the resulting supersaturation upon adding an antisolvent also increases. mdpi.com This leads to more pronounced branching and more compact dendritic crystals. mdpi.com At sufficiently high concentrations and therefore high supersaturation, the morphology can shift to spherulites, which are spherical aggregates of crystalline lamellae. mdpi.com This indicates that a high crystallization driving force is a necessary condition for spherulite formation, facilitating heterogeneous nucleation and aggregation. mdpi.com

The branching of crystal subunits is also heavily influenced by temperature. mdpi.com Lower temperatures favor the branching of crystal subunits, leading to flower-like morphologies, while increased temperatures tend to produce larger, individual plate-like crystals. mdpi.com This is because higher temperatures accelerate mass transfer and thermal motion, allowing crystal growth to dominate over the agglomeration and branching of smaller crystal platelets. mdpi.com The evolution of these complex structures, such as spherulites, has been observed to proceed via a crystallographic branching mode. dntb.gov.ua Understanding these mechanisms is crucial for designing and controlling the crystallization process to produce particles with desired hierarchical structures and physical properties. dntb.gov.uamdpi.com

Table 2: Influence of Process Parameters on α-D-Glucosamine Hydrochloride Crystal Morphology in Antisolvent Crystallization

Parameter Condition Resulting Crystal Morphology Source
Temperature Low (e.g., 278.15 K) Flower-like, densely assembled flakes mdpi.com
Temperature High (e.g., 318.15 K) Plate-like crystals mdpi.com
Solute Concentration Low Leaf-like, simple dendrites mdpi.com
Solute Concentration High (creates larger supersaturation) Compact dendrites, Spherulites mdpi.com
Solvent-to-Antisolvent Ratio High (e.g., 1:2) Leaf-like mdpi.com

Table of Mentioned Compounds

Compound Name
α-D-Glucosamine hydrochloride
Hydrochloric acid
Sodium chloride

Emerging Research Frontiers and Interdisciplinary Applications of α D Glucosamine Hydrochloride

Engineering of Novel Glucosamine-Based Biomaterials

The inherent biocompatibility and bioactivity of α-D-Glucosamine hydrochloride make it an attractive building block for the next generation of biomaterials. Researchers are actively exploring its use in creating sophisticated structures for tissue regeneration and controlled drug release.

One significant area of advancement is the development of glucosamine-based hydrogels . These are three-dimensional networks of polymers that can absorb large amounts of water, creating a material that mimics the properties of natural tissues. For instance, thermosensitive hydrogels loaded with glucosamine (B1671600) have been engineered to be liquid at room temperature and to form a gel at body temperature. nih.govresearchgate.net This property is particularly advantageous for intra-articular injections, as it allows for a minimally invasive procedure that delivers a sustained release of glucosamine directly to the target site. nih.govresearchgate.net Studies have shown that these hydrogels can effectively reduce swelling and inflammatory factors in joints. nih.govresearchgate.net

Another promising application is the use of glucosamine in the fabrication of scaffolds for tissue engineering , particularly in conjunction with chitosan (B1678972), a polymer derived from chitin (B13524). nih.govrsc.org Chitosan, which is composed of D-glucosamine and N-acetyl-D-glucosamine units, can be formed into porous structures that encourage cell seeding, proliferation, and migration. nih.gov These scaffolds provide a temporary framework for new tissue to grow, and their controllable porosity is beneficial for angiogenesis, the formation of new blood vessels, which is crucial for the survival of regenerated tissues. nih.gov The inherent properties of glucosamine within these chitosan scaffolds can enhance cell adhesion and vascularization. rsc.org To further improve their functionality, these scaffolds can be blended with other biomaterials like collagen or reinforced with materials such as hydroxyapatite (B223615) to enhance mechanical strength for bone regeneration. nih.govmdpi.com

The table below summarizes key research findings in the engineering of glucosamine-based biomaterials.

Table 1: Research on Glucosamine-Based Biomaterials
Biomaterial Type Key Components Application Notable Findings
Thermosensitive Hydrogel Poloxamer 407, Poloxamer 188, Glucosamine Osteoarthritis Therapy Forms a gel at body temperature for sustained intra-articular drug release, reducing swelling and inflammation. nih.govresearchgate.net
Supramolecular Hydrogel D-glucosamine Wound Healing Demonstrates good biocompatibility and promotes wound healing. rsc.orgnih.gov
Chitosan Scaffold Chitosan (D-glucosamine and N-acetyl-D-glucosamine units) Tissue Engineering (Skin, Nerves, Bone) Porous structure supports cell proliferation, migration, and angiogenesis. nih.govrsc.org Can be blended with other materials to improve cell affinity and mechanical strength. nih.gov
Chitosan/Glycosaminoglycan Scaffold Chitosan, Chondroitin (B13769445) Sulfate (B86663), Silver Nanoparticles Infected Wound Healing Possesses antimicrobial properties while supporting fibroblast adhesion and proliferation. nih.gov

Development of Targeted Molecular Probes and Conjugates for Research

The specific uptake of glucosamine by certain cell types has led to its development as a targeting ligand for molecular probes and drug conjugates. This strategy aims to enhance the efficacy of diagnostic and therapeutic agents by directing them to specific sites in the body, particularly cancer cells.

Tumor cells often exhibit a higher demand for glucose and its analogs, like glucosamine, to fuel their rapid proliferation. nih.govnih.gov This metabolic feature is exploited in the design of glucosamine-conjugated imaging agents . For example, ultrasmall gadolinium oxide nanoparticles coated with glucosamine have been shown to significantly improve tumor imaging in magnetic resonance imaging (MRI). nih.govnih.gov The glucosamine targets the nanoparticles to the tumor site, leading to enhanced contrast and better visualization. nih.govnih.gov

Similarly, glucosamine is being used to develop targeted drug delivery systems for cancer therapy. By attaching glucosamine to nano-vesicular drug carriers, such as niosomes containing doxorubicin (B1662922), researchers have demonstrated enhanced cytotoxicity and cellular internalization in cancer cells compared to non-targeted formulations. nih.gov Glucosamine-modified polymeric micelles carrying sorafenib (B1663141) have also been developed for liver cancer therapy, utilizing the overexpression of glucose transporters on liver cancer cells for targeted delivery. mdpi.com These systems not only increase the concentration of the chemotherapeutic agent at the tumor site but also have the potential to reduce systemic toxicity. mdpi.com

The following table details research on glucosamine-based molecular probes and conjugates.

Table 2: Glucosamine in Targeted Molecular Probes and Conjugates
System Application Mechanism Key Findings
Glucosamine-Conjugated Nanoparticles Tumor Imaging (MRI) Glucosamine targets gadolinium oxide nanoparticles to tumor cells with high glucose demand. Enhanced T1 MRI contrast in tumor sites. nih.govnih.gov
Glucosamine-Anchored Niosomes Cancer Therapy (Doxorubicin delivery) Glucosamine facilitates targeting and internalization into cancer cells. Increased cytotoxicity and cellular retention of doxorubicin in cancer cells. nih.gov
Glucosamine-Modified Polymeric Micelles Liver Cancer Therapy (Sorafenib delivery) Targets GLUT-1 transporters overexpressed on liver cancer cells. Enhanced antitumor effects and targeted inhibition of cancer cell proliferation. mdpi.com

Mechanistic Insights into Biological Systems beyond Articular Tissues (e.g., Tumor Cells, Renal Cells)

Research into the effects of α-D-Glucosamine hydrochloride has expanded to understand its mechanisms of action in biological systems beyond its well-known role in joint health. Studies are now elucidating its impact on various cell types, including tumor and renal cells.

In the context of tumor cells , glucosamine has demonstrated anti-cancer properties through multiple mechanisms. It has been shown to inhibit the proliferation of various cancer cell lines, including oral, renal, prostate, and breast cancer cells. nih.govnih.govresearchgate.net One of the key mechanisms is the induction of cell cycle arrest, particularly at the G0/G1 phase. nih.gov This is achieved by down-regulating the expression of proteins like Cyclin D1, CDK4, and CDK6, while up-regulating cell cycle inhibitors such as p21 and p53. nih.gov Furthermore, in some cancer cells, glucosamine can induce apoptosis (programmed cell death) through a caspase-dependent pathway and down-regulate the expression of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor angiogenesis. nih.gov

Regarding renal cells , the effect of glucosamine is an area of active investigation, particularly in the context of diabetic nephropathy. While some reports have raised concerns about potential renal impairment with high-dose or long-term use, recent studies in animal models of diabetic nephropathy have shown some unexpected benefits. frontiersin.orgpharmaceutical-journal.comvinmec.com Exogenous administration of glucosamine was found to reduce mesangial expansion and the expression of fibronectin, a key component of extracellular matrix accumulation in the diabetic kidney. frontiersin.org It also decreased the expression of α-smooth muscle actin (α-SMA), a marker of endothelial-mesenchymal transition, a process implicated in renal fibrosis. frontiersin.org These findings suggest that glucosamine may have a protective role in the early stages of diabetic kidney disease, although more research is needed to fully understand the implications for human health. frontiersin.org

The table below provides a summary of the mechanistic insights of glucosamine in tumor and renal cells.

Table 3: Mechanistic Effects of Glucosamine on Non-Articular Cells
Cell Type Biological System Observed Effects Potential Mechanisms
Tumor Cells (Oral, Renal, Prostate, Breast) Cancer Inhibition of proliferation, induction of apoptosis. nih.govnih.govresearchgate.net Induction of G0/G1 cell cycle arrest, down-regulation of Cyclin D1, CDK4, CDK6, up-regulation of p21 and p53. nih.gov Caspase-dependent apoptosis, down-regulation of HIF-1α. nih.gov
Renal Cells Diabetic Nephropathy Reduction in mesangial expansion and fibronectin expression. frontiersin.org Inhibition of endothelial-mesenchymal transition by decreasing α-smooth muscle actin (α-SMA) expression. frontiersin.org

Investigation of Synergistic Molecular Interactions with Other Compounds

The therapeutic potential of α-D-Glucosamine hydrochloride may be enhanced when used in combination with other compounds, leading to synergistic effects. This area of research is exploring how glucosamine interacts with other molecules to improve outcomes in various health conditions.

A well-studied combination is that of glucosamine and chondroitin sulfate . Both are components of cartilage, and studies suggest that they may have a synergistic effect in supporting joint health. nih.govamazonaws.comnih.gov In vitro studies have shown that together they can stimulate the synthesis of collagen and proteoglycan, the fundamental components of new cartilage. nih.gov

There is also evidence for a synergistic interaction between glucosamine and non-steroidal anti-inflammatory drugs (NSAIDs) in the context of colorectal cancer risk. aacrjournals.orgnih.gov While glucosamine alone may not significantly reduce the risk, it appears to have a protective effect when used in conjunction with NSAIDs. aacrjournals.org

The interaction between glucosamine and metformin (B114582) , a common anti-diabetic drug, has also been investigated. Studies in both normal and diabetic rats have shown that the combination of glucosamine and metformin did not produce any adverse changes in blood glucose homeostasis compared to metformin alone, suggesting a lack of negative interaction. researchgate.netdrugs.com

However, it is important to note that glucosamine may interact with certain cytotoxic drugs . Theoretically, it could induce resistance to some chemotherapy agents like doxorubicin and etoposide. gpnotebook.com

The following table summarizes the research on the synergistic interactions of glucosamine.

Table 4: Synergistic Interactions of Glucosamine with Other Compounds
Compound Context Observed Interaction Proposed Mechanism
Chondroitin Sulfate Joint Health Enhanced efficacy in supporting cartilage health. nih.govamazonaws.comnih.gov Stimulation of collagen and proteoglycan synthesis. nih.gov
NSAIDs Colorectal Cancer Risk Synergistic protective effect. aacrjournals.orgnih.gov Potential enhancement of anti-inflammatory pathways.
Metformin Diabetes No significant adverse interaction on blood glucose control. researchgate.netdrugs.com The combination did not alter the effects of metformin on measured parameters. researchgate.net
Cytotoxic Drugs (e.g., Doxorubicin, Etoposide) Cancer Therapy Potential to induce resistance to these drugs. gpnotebook.com The exact mechanism is still under investigation. gpnotebook.com

Q & A

Q. What are the recommended handling and storage protocols for alpha-D-glucosamine hydrochloride to ensure experimental reproducibility?

this compound is hygroscopic and requires storage in airtight containers under dry, ventilated conditions at room temperature (10–30°C) . While no special handling measures are mandated, gloves should be selected based on permeability testing, as breakthrough times vary by manufacturer . For aqueous solutions, prepare fresh or store at 2–8°C to minimize hydrolysis. Avoid prolonged exposure to humidity during weighing to prevent clumping .

Q. How can researchers determine the purity of this compound using HPLC?

A validated HPLC method involves pre-column derivatization with phenylisothiocyanate (PITC) to enhance UV detection. Key parameters include:

  • Column : Waters Symmetry C18 (250 × 4.6 mm, 3 µm)
  • Mobile Phase : MeOH/H₂O/CH₃COOH (10:89.6:0.04 v/v)
  • Detection : PDA at 254 nm .
    Prepare a standard solution (3.75 mg/mL in Diluent) and validate linearity (R² ≥ 0.995) across 50–150% of the target concentration. System suitability requires ≤2% RSD for peak area reproducibility .

Q. What pharmacopeial standards govern the characterization of this compound?

The USP monograph specifies tests for:

  • Infrared Absorption : Match against USP reference spectra.
  • Specific Rotation : +68.0° to +73.0° (20 mg/mL in water) .
  • Residue on Ignition : ≤0.1% after combustion at 600°C .
  • Chloride Content : 16.2–16.7% via argentometric titration .
    Chromatographic assays follow USP guidelines using phosphate buffer (pH 7.0) and a C18 column .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity data between HPLC and titrimetric methods?

Conflicting results may arise from:

  • HPLC Limitations : Degradation products or impurities with similar retention times.
  • Titrimetric Interference : Non-chloride salts (e.g., sulfates) affecting argentometric assays .
    Methodology :
    • Cross-validate using ion chromatography (IC) for chloride quantification.
    • Perform mass balance analysis: Purity (%) = 100% – (% moisture + % inorganic residues) .
    • Use orthogonal techniques (e.g., NMR for structural confirmation) to identify unaccounted impurities .

Q. What strategies optimize chromatographic separation of this compound from its degradation products?

  • Mobile Phase Adjustment : Increase acetic acid to 0.1% to improve peak symmetry for acidic degradants .
  • Column Temperature : Elevate to 40°C to reduce retention time variability.
  • Gradient Elution : Apply a 5–15% MeOH gradient over 20 minutes to resolve polar byproducts .
    Validation Parameters :
    • Resolution : ≥2.0 between adjacent peaks.
    • Theoretical Plates : ≥2000 for the glucosamine peak .

Q. How does the anomeric configuration (alpha vs. beta) impact the biological activity of glucosamine derivatives?

The alpha-anomer (e.g., this compound) exhibits distinct metabolic uptake kinetics compared to the beta form.

  • Structural Analysis : Use NMR (¹H and ¹³C) to confirm anomeric configuration via coupling constants (J1,2 ≈ 3.5 Hz for alpha; ~8 Hz for beta) .
  • Bioactivity Testing : Compare IC₅₀ values in enzymatic assays (e.g., hexosaminidase inhibition) .
    Note : this compound is preferred in cartilage studies due to its higher solubility and stability in physiological buffers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.